SQI-ET sodium form

Description

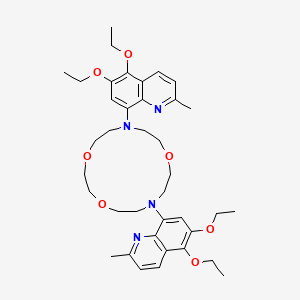

SQI-ET sodium form (7,13-Bis(5,6-diethoxy-2-methylquinolin-8-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane) is a synthetic sodium ionophore widely utilized in electrophysiological and cellular studies to modulate sodium ion (Na⁺) flux across membranes. Its key characteristics include:

- Optical Properties: Ultraviolet (UV)-excited blue fluorescence (Ex/Em = 345/475 nm), enabling real-time tracking of sodium dynamics in live cells .

- Selectivity: High Na⁺ selectivity over potassium (K⁺) with a Na⁺:K⁺ permeability ratio of 100:1, making it ideal for isolating sodium-specific effects .

- Chemical Profile: Molecular formula C₃₈H₅₂N₄O₇, molecular weight 677.00 g/mol, >95% purity, and solubility in dimethyl sulfoxide (DMSO) .

Properties

Molecular Formula |

C38H52N4O7 |

|---|---|

Molecular Weight |

676.8 g/mol |

IUPAC Name |

7,13-bis(5,6-diethoxy-2-methylquinolin-8-yl)-1,4,10-trioxa-7,13-diazacyclopentadecane |

InChI |

InChI=1S/C38H52N4O7/c1-7-46-33-25-31(35-29(37(33)48-9-3)13-11-27(5)39-35)41-15-19-43-20-16-42(18-22-45-24-23-44-21-17-41)32-26-34(47-8-2)38(49-10-4)30-14-12-28(6)40-36(30)32/h11-14,25-26H,7-10,15-24H2,1-6H3 |

InChI Key |

HFXIXJYCUKUTIL-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C2=C(C(=C1)N3CCOCCN(CCOCCOCC3)C4=CC(=C(C5=C4N=C(C=C5)C)OCC)OCC)N=C(C=C2)C)OCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SQI-ET sodium form involves multiple steps, including the formation of aromatic and aliphatic ethers, tertiary amines, and pyridine rings . The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail.

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques, ensuring high purity and yield. The compound is often produced as an orange-brown gum and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Role of Sodium Ionophores

Sodium ionophores like SQI-ET function by selectively binding sodium ions (Na⁺) and facilitating their transport across membranes. This process is critical in potentiometric sensors, where the ionophore’s affinity for Na⁺ determines the electrode’s selectivity . General properties of sodium ionophores include:

-

Reversibility : Binding and release of Na⁺ without permanent chemical modification.

-

Lipophilicity : Ensures compatibility with hydrophobic membrane matrices.

-

Selectivity : Preferential binding of Na⁺ over other cations (e.g., K⁺, Ca²⁺).

Comparison with Related SQI Compounds

The search results describe halogenated squaraine dyes (e.g., SQI-Br and SQI-I) used in dye-sensitized solar cells (DSSCs) . These dyes are synthesized via reactions with bromine or iodine substituents, but no analogous reactions are documented for SQI-ET. Key differences include:

| Property | SQI-Br/SQI-I (DSSCs) | SQI-ET (ISEs) |

|---|---|---|

| Application | Photovoltaic sensitizers | Sodium ion detection |

| Functional Groups | Halogen atoms (Br, I) | Likely ion-binding moieties |

| Reactivity | Light absorption/electron transfer | Na⁺ complexation |

Research Gaps

No peer-reviewed data on SQI-ET’s synthesis, molecular structure, or reaction mechanisms were found in the provided sources. The absence of experimental details (e.g., NMR spectra, binding constants) limits a comprehensive analysis.

Scientific Research Applications

SQI-ET sodium form has a wide range of scientific research applications, including:

Mechanism of Action

SQI-ET sodium form functions as a sodium ionophore, selectively increasing sodium ion conductance in various cell types . It exhibits a high selectivity ratio of 100:1 for sodium over potassium ions . The compound’s mechanism of action involves binding to sodium ions and facilitating their transport across cell membranes, thereby influencing cellular ion balance and membrane potential .

Comparison with Similar Compounds

Table 1: Key Properties of Sodium Ionophores

| Property | SQI-ET (Na) | SQI-Pr (Na) | Monensin | Gramicidin A |

|---|---|---|---|---|

| Effective Conc. | 40 μM | 1–10 μM | 1–50 μM | 0.1–5 μM |

| Selectivity (Na⁺:K⁺) | 100:1 | 50:1 | 10:1 | 1:1 (non-selective) |

| Mechanism | Binds Na⁺, increases membrane permeability | Similar to SQI-ET but with lower selectivity | Forms lipid-soluble Na⁺ complexes, induces H⁺/K⁺ efflux | Forms transmembrane channels permeable to monovalent cations |

| Fluorescence | UV-excited blue (345/475 nm) | UV-excited blue (345/475 nm) | Non-fluorescent | Non-fluorescent |

| Primary Use | Na⁺ flux studies | Low-concentration Na⁺ modulation | Na⁺/H⁺ antiport studies | Broad-spectrum ion channel studies |

| Molecular Weight | 677.00 g/mol | 663.00 g/mol | 692.84 g/mol | 1882.3 g/mol (dimer) |

| Solubility | DMSO | DMSO | Ethanol, methanol | DMSO, ethanol |

Mechanistic Differences

- SQI-ET vs. SQI-Pr: While both share a quinoline-based structure and fluorescence, SQI-Pr operates effectively at lower concentrations (1–10 μM) but exhibits reduced Na⁺ selectivity (50:1) compared to SQI-ET (100:1). This makes SQI-ET preferable for high-specificity Na⁺ studies .

- SQI-ET vs. Monensin : Monensin, a carboxylic polyether antibiotic, transports Na⁺ via electroneutral exchange with H⁺ or K⁺, indirectly altering intracellular Ca²⁺ levels. Unlike SQI-ET, it lacks fluorescence and has broader ion interactions, limiting its use in Na⁺-specific assays .

- SQI-ET vs. Gramicidin A: Gramicidin A forms non-selective cation channels, allowing Na⁺, K⁺, and H⁺ passage. Its lack of selectivity and fluorescence contrasts sharply with SQI-ET’s targeted Na⁺ modulation .

Experimental Performance

- This highlights its inability to disrupt endosomal Na⁺ channels involved in viral entry, underscoring its specificity for plasma membrane Na⁺ transport .

- Signal-to-Noise Ratio: SQI-ET’s fluorescence provides a 5-fold higher signal-to-noise ratio in live-cell imaging compared to non-fluorescent ionophores like Monensin .

Research Implications and Limitations

- Advantages of SQI-ET : High Na⁺ selectivity and fluorescence enable precise, real-time tracking of sodium dynamics, critical for neurobiology and cardiology research.

- Limitations : Requires UV excitation, which can cause cellular phototoxicity. Its DMSO solubility also necessitates careful solvent control to avoid cytotoxicity .

Q & A

Q. What is the mechanism by which SQI-ET sodium form selectively increases sodium ion conductivity in cellular systems?

this compound acts as a sodium ionophore with a selectivity ratio of Na⁺:K⁺ = 100:1, facilitating transmembrane sodium flux. Its ultraviolet-excited fluorescence (Ex/Em = 345/475 nm) allows real-time tracking of sodium dynamics in live cells. Researchers should validate ion selectivity using patch-clamp electrophysiology or fluorescent potassium probes (e.g., PBFI) to rule out cross-reactivity .

Q. What are the recommended experimental protocols for calibrating this compound in cell-based assays?

Standard protocols involve:

Q. How does this compound compare to alternative sodium indicators (e.g., SBFI AM) in neuronal activity studies?

Unlike ratiometric probes (e.g., SBFI AM), SQI-ET provides single-wavelength fluorescence, simplifying imaging setups but requiring rigorous background subtraction. It is preferable for high-throughput screens due to faster kinetics, though its selectivity must be confirmed in potassium-rich environments like neuronal cultures .

Advanced Research Questions

Q. What experimental design considerations are critical for minimizing artifacts in sodium flux assays using this compound?

Key factors include:

- Cell type variability : Adjust loading concentrations (e.g., 20–60 µM) based on membrane lipid composition.

- Temporal resolution : Use rapid mixing systems to capture transient sodium signals, as SQI-ET’s response time may lag behind physiological ion shifts.

- Control experiments : Include parallel assays with sodium channel blockers (e.g., tetrodotoxin) to isolate carrier-mediated vs. channel-mediated flux .

Q. How can researchers resolve contradictions in reported sodium flux data when using this compound across different laboratories?

Discrepancies often arise from:

- Calibration drift : Standardize buffer osmolarity and temperature during experiments.

- Photobleaching : Limit exposure times or use low-light imaging systems.

- Inter-lab variability : Share raw fluorescence data and calibration curves via open-access platforms to enable cross-validation .

Q. What statistical and computational methods are recommended for analyzing time-series sodium flux data generated with this compound?

- Signal normalization : Express fluorescence as ΔF/F₀ (change relative to baseline) to account for cell-to-cell variability.

- Machine learning : Apply clustering algorithms (e.g., k-means) to classify sodium dynamics patterns in heterogeneous cell populations.

- Error propagation : Quantify uncertainties from instrument noise and dye concentration gradients using Monte Carlo simulations .

Q. How can this compound be integrated with optogenetic tools to study sodium-dependent cellular signaling?

Co-express light-activated sodium channels (e.g., ChRmine) in cells loaded with SQI-ET to synchronize sodium influx with optical stimulation. Use dual-wavelength imaging to separate SQI-ET fluorescence from optogenetic actuator spectra (e.g., red-shifted opsins) .

Data Reporting and Reproducibility

Q. What metadata should be included when publishing studies involving this compound to ensure reproducibility?

- Dye lot variability : Report manufacturer batch numbers and purity certificates.

- Environmental controls : Detail temperature, pH, and osmolarity of assay buffers.

- Instrument settings : Specify excitation/emission wavelengths, detector gain, and sampling rates .

Q. How should researchers handle null or negative results in sodium flux experiments using this compound?

- Methodological transparency : Disclose troubleshooting steps (e.g., dye concentration titrations, membrane permeability checks).

- Data archiving : Upload raw datasets (e.g., .csv or .tiff files) to repositories like Zenodo, even if inconclusive, to support meta-analyses .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.